molecular formula C22H14Cl2F3NO2 B2679116 [2-(4-Chlorophenyl)cyclopropyl](4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 338401-40-4

[2-(4-Chlorophenyl)cyclopropyl](4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone

Cat. No.: B2679116
CAS No.: 338401-40-4
M. Wt: 452.25
InChI Key: OVLKSIWSRZTVPO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone is a complex organic compound characterized by its unique structural features, including a cyclopropyl ring and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted through nucleophilic substitution reactions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development. Research may focus on its interactions with biological targets, such as enzymes or receptors, to elucidate its therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. Its halogenated structure may impart desirable properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of halogen atoms and the cyclopropyl ring can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)cyclopropylmethanone
  • 2-(4-Chlorophenyl)cyclopropylmethanone

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridinyl ring. This combination of substituents can significantly alter its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

IUPAC Name

[2-(4-chlorophenyl)cyclopropyl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F3NO2/c23-15-5-1-12(2-6-15)17-10-18(17)20(29)13-3-7-16(8-4-13)30-21-19(24)9-14(11-28-21)22(25,26)27/h1-9,11,17-18H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLKSIWSRZTVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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